

# **Ebvaciclib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Ebvaciclib** (PF-06873600) is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2, CDK4, and CDK6).[1][2][3] Developed by Pfizer, it has been investigated for the treatment of various advanced cancers, primarily hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for **Ebvaciclib**, with a focus on clinical findings from the first-in-human Phase I/IIa study (NCT03519178; Study C3661001).[4]

#### **Mechanism of Action**

**Ebvaciclib** targets key regulators of the cell cycle, CDK2, CDK4, and CDK6.[1][2][3] In many cancers, the CDK4/6-cyclin D-retinoblastoma (Rb) protein pathway is dysregulated, leading to uncontrolled cell proliferation. **Ebvaciclib**'s inhibition of CDK4 and CDK6 prevents the phosphorylation of the Rb protein, thereby inducing G1 cell cycle arrest and inhibiting tumor growth.[2] Furthermore, by targeting CDK2, **Ebvaciclib** has the potential to overcome resistance mechanisms to CDK4/6-selective inhibitors, which can involve the upregulation of cyclin E-CDK2 activity.

The following diagram illustrates the proposed mechanism of action of **Ebvaciclib** in inducing cell cycle arrest:





Click to download full resolution via product page

Caption: Mechanism of Ebvaciclib-induced G1 cell cycle arrest.

#### **Pharmacokinetics**

The primary source of human pharmacokinetic data for **Ebvaciclib** is the Phase I/IIa clinical trial NCT03519178.[4] This study evaluated the safety, tolerability, and pharmacokinetics of **Ebvaciclib** administered orally, both as a single agent and in combination with endocrine therapy.[4]

#### **Clinical Pharmacokinetic Parameters**

While the clinical trial synopsis and entries on ClinicalTrials.gov state that pharmacokinetic parameters including Cmax, Tmax, AUCinf, AUClast, apparent clearance (CL/F), and apparent volume of distribution (Vz/F) were determined, the specific quantitative results from the C3661001 study are not publicly available at this time.[4]

The study design involved dose escalation cohorts receiving **Ebvaciclib** at doses ranging from 1 mg to 50 mg twice daily.[5] The recommended dose for expansion (RDE) was determined to be 25 mg twice daily.[5]

Table 1: Summary of Available Human Pharmacokinetic Information for **Ebvaciclib** 



| Parameter                            | Value                                                                                                             | Source |
|--------------------------------------|-------------------------------------------------------------------------------------------------------------------|--------|
| Route of Administration              | Oral                                                                                                              | [2]    |
| Dosing Regimen (Phase I/IIa)         | 1 mg to 50 mg twice daily                                                                                         | [5]    |
| Recommended Dose for Expansion (RDE) | 25 mg twice daily                                                                                                 | [5]    |
| Key Pharmacokinetic Parameters       | Cmax, Tmax, AUCinf, AUClast,<br>CL/F, Vz/F were assessed, but<br>quantitative data are not<br>publicly available. | [4]    |

#### **Preclinical Pharmacokinetics**

Detailed preclinical pharmacokinetic and absorption, distribution, metabolism, and excretion (ADME) data for **Ebvaciclib** in animal models are not extensively published in the public domain. Preclinical studies are mentioned to have demonstrated a favorable ADME profile, which supported its advancement to clinical trials.[6]

## **Pharmacodynamics**

The pharmacodynamic effects of **Ebvaciclib** have been evaluated in both preclinical models and clinical studies, primarily through the assessment of target engagement and downstream effects on cell proliferation.

#### **Target Inhibition**

**Ebvaciclib** has demonstrated potent inhibitory activity against its target kinases, as summarized in the table below.

Table 2: In Vitro Inhibitory Potency of **Ebvaciclib** 



| Target | Kı (nM) | Source |
|--------|---------|--------|
| CDK2   | 0.09    | [1][3] |
| CDK4   | 1.2     | [1]    |
| CDK6   | 0.1     | [1]    |

#### **Clinical Pharmacodynamic Assessments**

In the NCT03519178 clinical trial, the pharmacodynamic effects of **Ebvaciclib** were assessed through the analysis of tumor biopsies for changes in markers of cell cycle progression and proliferation.[4]

- Phosphorylated Retinoblastoma (pRb): A reduction in the levels of pRb, a direct downstream target of CDK4/6, was observed in tumor biopsies from patients treated with **Ebvaciclib**, indicating target engagement.[7]
- Ki67: A decrease in the percentage of Ki67-positive tumor cells, a marker of cell proliferation,
   was also reported, consistent with the intended mechanism of action of the drug.[7]

The specific quantitative reductions in pRb and Ki67 from the clinical trial have not been publicly released.

## **Experimental Protocols**

Detailed, study-specific experimental protocols for the clinical and preclinical assessments of **Ebvaciclib** are not fully available in the public domain. However, based on standard methodologies, the following provides an overview of the likely experimental approaches.

## Pharmacokinetic Analysis in Clinical Trials

The pharmacokinetic parameters in the NCT03519178 study were likely determined through the following workflow:





Click to download full resolution via product page

Caption: General workflow for clinical pharmacokinetic analysis.



Blood samples are collected from patients at various time points after drug administration. Plasma is then separated and the concentration of **Ebvaciclib** is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting concentration-time data are then analyzed using pharmacokinetic modeling software to determine key parameters.

### Immunohistochemistry for pRb and Ki67

The assessment of pRb and Ki67 in tumor biopsies is performed using immunohistochemistry (IHC). While the specific antibody clones and staining conditions used in the NCT03519178 study are not detailed, a general protocol is outlined below.





Click to download full resolution via product page

Caption: General workflow for immunohistochemical analysis.



#### **Protocol Steps:**

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.[8]
- Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigens.
   [9]
- Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.[9]
- Primary Antibody Incubation: Sections are incubated with a primary antibody specific for either phosphorylated Rb or Ki67.[8][9]
- Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the antibody binding.[8]
- Counterstaining: A counterstain, such as hematoxylin, is used to visualize cell nuclei.[8]
- Scoring: The percentage of positively stained tumor cells is determined by a pathologist.[10] For Ki67, this is often reported as the Ki67 proliferation index.[10]

#### **Conclusion**

**Ebvaciclib** is a potent oral inhibitor of CDK2, CDK4, and CDK6 that has demonstrated clinical activity in patients with advanced breast cancer. Its mechanism of action, involving the induction of cell cycle arrest, is supported by pharmacodynamic data showing target engagement and inhibition of proliferation in patient tumors. While a comprehensive pharmacokinetic profile from clinical studies is not yet publicly available, the completed Phase I/IIa trial provides a foundation for understanding its clinical behavior. Further publication of the detailed pharmacokinetic and pharmacodynamic data from the C3661001 study will be crucial for the continued development and understanding of **Ebvaciclib**'s therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Ebvaciclib | C20H27F2N5O4S | CID 134247638 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ebvaciclib (PF-06873600) | CDK2/4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. pfizer.com [pfizer.com]
- 6. ebvaciclib (PF-06873600) / Pfizer [delta.larvol.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. genomeme.ca [genomeme.ca]
- 9. Immunohistochemical detection of Retinoblastoma protein phosphorylation in human tumor samples PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ebvaciclib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610017#pharmacokinetics-and-pharmacodynamics-of-ebvaciclib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com